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The landscape of targeted protein degradation (TPD) is rapidly evolving, with the discovery of

novel E3 ligase recruiters being a key driver of innovation. EN884 has recently emerged as a

first-in-class covalent recruiter of the SKP1 adapter protein, a core component of the SKP1-

CUL1-F-box (SCF) E3 ubiquitin ligase complex. This guide provides a comprehensive

assessment of the proteome-wide selectivity of EN884, offering a comparison with other E3

ligase recruiting mechanisms and detailing the experimental protocols used for its evaluation.

EN884: A Covalent SKP1 Recruiter
EN884 is a cysteine-reactive small molecule that covalently modifies Cys160 of SKP1.[1][2][3]

This covalent engagement allows for the recruitment of the SCF E3 ligase complex to target

proteins of interest when EN884 is incorporated into a Proteolysis Targeting Chimera

(PROTAC). By hijacking the SCF complex, these PROTACs can induce the ubiquitination and

subsequent proteasomal degradation of specific cellular proteins, offering a powerful

therapeutic modality.[1][2]

Proteome-Wide Selectivity Profile of EN884
A critical aspect of any TPD platform is the selectivity of the E3 ligase recruiter. Off-target

interactions can lead to unintended protein degradation and potential toxicity. Chemoproteomic

profiling of an alkyne-functionalized probe based on the EN884 scaffold has revealed that in its

current form, EN884 is not highly selective.
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Table 1: Proteome-Wide Selectivity of an EN884-based Probe

Probe On-Target
Number of Off-
Targets

Total Proteins
Identified

SJH1-37m (EN884-

alkyne)
SKP1 414 5928

Data from a pulldown proteomics experiment in HEK293T cells.

The data indicates that while the EN884-based probe successfully enriches for its intended

target, SKP1, it also interacts with a significant number of other cellular proteins. This suggests

that further medicinal chemistry efforts are required to improve the selectivity of the EN884
scaffold.

Comparison with Alternative E3 Ligase Recruiters
The majority of PROTACs developed to date utilize recruiters for the VHL and cereblon (CRBN)

E3 ligases. These recruiters are generally highly selective and have been successfully

employed to degrade a wide range of target proteins. In recent years, recruiters for other E3

ligases such as DCAF11, DCAF16, and RNF114 have also been developed, expanding the

toolbox for TPD.

Table 2: Comparison of E3 Ligase Recruiter Selectivity
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Recruiter Class E3 Ligase Target Selectivity Profile
Representative
Ligands

EN884 SKP1 (SCF complex)
Emerging, currently

not highly selective
EN884

VHL Recruiters VHL
Generally high

selectivity
VH032, VH298

CRBN Recruiters Cereblon
Generally high

selectivity

Lenalidomide,

Pomalidomide

Other Covalent

Recruiters

DCAF11, DCAF16,

RNF114

Variable, under active

investigation

Specific covalent

ligands

This comparison highlights that while EN884 opens up a new avenue for E3 ligase recruitment,

its selectivity profile is not yet as favorable as the well-established VHL and CRBN recruiters.

Experimental Protocols for Assessing Selectivity
The selectivity of EN884 and its derivatives was assessed using cutting-edge chemoproteomic

techniques.

Isotopic Desthiobiotin-Activity-Based Protein Profiling
(isoDTB-ABPP)
This method was employed to identify the specific cysteine residue on SKP1 that is engaged

by EN884.

Experimental Workflow:
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isoDTB-ABPP Workflow for Target Identification.
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Pulldown Proteomics with Alkyne-Functionalized Probe
This method was used to determine the proteome-wide off-targets of the EN884 scaffold.

Experimental Workflow:
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Pulldown Proteomics Workflow for Off-Target Profiling.
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Signaling Pathway: Targeted Protein Degradation
via SCF Recruitment
EN884-based PROTACs function by hijacking the ubiquitin-proteasome system. The EN884
moiety binds to SKP1, bringing the entire SCF E3 ligase complex into proximity with a target

protein bound by the other end of the PROTAC. This induced proximity leads to the

polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC-mediated Ternary Complex Formation
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Mechanism of EN884-PROTAC Induced Protein Degradation.

Conclusion
EN884 represents an exciting development in the field of targeted protein degradation by

providing a novel means to recruit the SCF E3 ligase complex. However, the initial

chemoproteomic profiling reveals a need for further optimization to enhance its selectivity. For

researchers and drug development professionals, EN884 offers a promising but early-stage

tool. Future work will likely focus on developing more selective SKP1 binders to fully realize the

therapeutic potential of this new class of E3 ligase recruiters. When considering a TPD

strategy, the well-established and highly selective VHL and CRBN recruiters remain the gold

standard, while the development of novel recruiters like EN884 continues to expand the

possibilities of this powerful technology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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